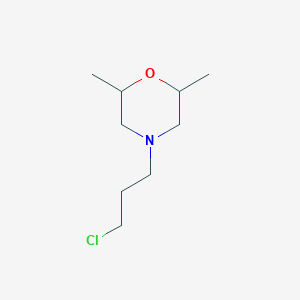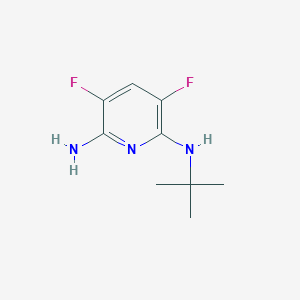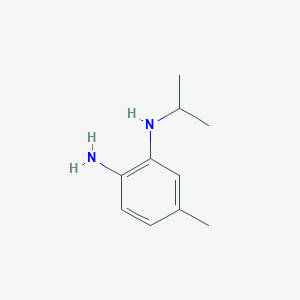
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, featuring two amine groups attached to the benzene ring, along with an isopropyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE typically involves the following steps:
Nitration: The starting material, 4-methyl-benzene-1,2-diamine, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The final step involves the alkylation of the amine groups with isopropyl halides under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Catalytic Hydrogenation: This step is optimized for large-scale reduction of nitro groups.
Automated Alkylation: Automated systems are used for the alkylation step to ensure consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields more saturated amine compounds.
Substitution: Results in halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.
DNA Interaction: It can bind to DNA, potentially leading to changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-benzene-1,2-diamine: Lacks the isopropyl group, making it less hydrophobic.
N2-Ethyl-4-methyl-benzene-1,2-diamine: Contains an ethyl group instead of an isopropyl group, affecting its steric properties.
N2-Isopropyl-4-chloro-benzene-1,2-diamine: Has a chlorine atom instead of a methyl group, altering its reactivity.
Uniqueness
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its isopropyl group increases its hydrophobicity, while the amine groups enhance its reactivity in various chemical reactions.
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
4-methyl-2-N-propan-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,12H,11H2,1-3H3 |
InChI-Schlüssel |
YZXHXWPVUJCFRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)NC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

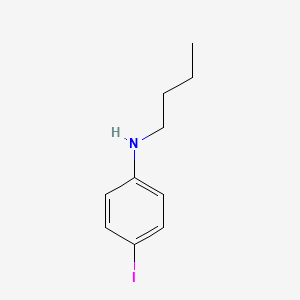
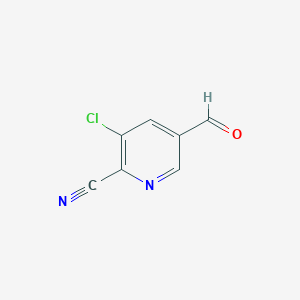
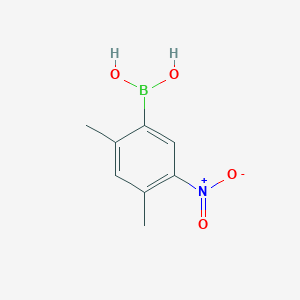
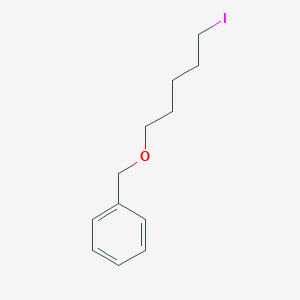
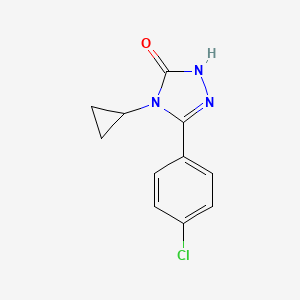
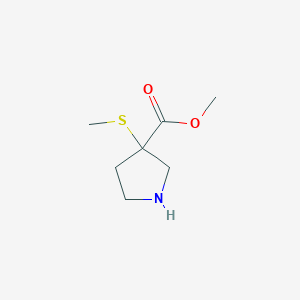
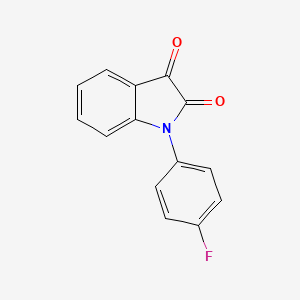
![2-Methyl-6,7-dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B8773276.png)
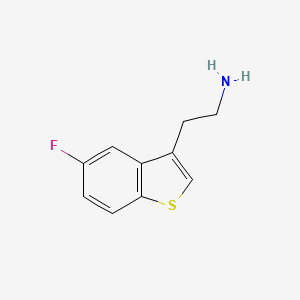
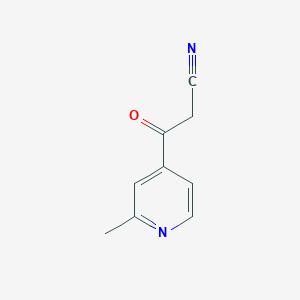
![5-methyl-1H,6H,7H,8H-pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B8773312.png)
